3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
This compound features a 3-methylimidazo[2,1-b][1,3]thiazole core linked via a phenyl group to a 3-fluorobenzenesulfonamide moiety. The imidazothiazole scaffold is known for its role in modulating biological targets such as sirtuins (SIRT1) and cyclooxygenases (COX-1/2) . The 3-methyl substitution on the imidazothiazole ring likely enhances metabolic stability, while the 3-fluoro group on the sulfonamide may influence electronic properties and binding affinity .
Properties
IUPAC Name |
3-fluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S2/c1-12-11-25-18-20-17(10-22(12)18)13-5-7-15(8-6-13)21-26(23,24)16-4-2-3-14(19)9-16/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZEDLMEHFUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and sulfonamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Imidazo[2,1-b][1,3]thiazole Scaffolds
The following compounds share the imidazothiazole core but differ in substituents and biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Sensitivity: The C-5 position of the imidazothiazole ring critically influences COX-2 inhibition, as seen in compound 6a .
- SIRT1 Activation: SRT1720 and SRT2183 include bulky carboxamide groups (quinoxaline/naphthalene) that enhance SIRT1 binding, whereas the target compound’s sulfonamide may favor alternative interactions .
- Fluorine Impact: Fluorine in the target compound’s sulfonamide could improve membrane permeability and metabolic stability compared to non-fluorinated analogs like N-(3-imidazothiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide .
Functional Implications of Structural Variations
SIRT1 Modulation
- SRT1720: The quinoxaline carboxamide and piperazine groups facilitate NAD⁺-dependent SIRT1 activation, with EC₅₀ values in the nanomolar range .
- Target Compound : The absence of a carboxamide and presence of sulfonamide may shift activity toward SIRT1 inhibition or off-target effects, though experimental validation is needed.
COX-2 Inhibition
Research Findings and Hypotheses
Metabolic and Electronic Effects
- The 3-fluoro group in the sulfonamide moiety may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- The 3-methyl on the imidazothiazole could sterically hinder interactions with SIRT1’s hydrophobic pocket, reducing efficacy relative to SRT1720 .
Biological Activity
3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that combines various functional groups, including fluorine, imidazole, thiazole, and sulfonamide. This unique molecular structure suggests potential biological activity, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide. Its molecular formula is , with a molecular weight of approximately 393.47 g/mol. The presence of the thiazole and imidazole rings is crucial as they are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O3S |
| Molecular Weight | 393.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893975-07-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act by:
- Inhibiting Enzymatic Activity : It can bind to active sites of enzymes involved in cancer cell proliferation.
- Modulating Receptor Functions : The compound may influence signaling pathways by interacting with cellular receptors.
These interactions can lead to antiproliferative effects in cancer cells, suggesting its potential as an anticancer agent.
Antiproliferative Effects
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Fluorinated Benzothiazoles : A study found that fluorinated benzothiazoles induced cytotoxicity in cancer cells through DNA adduct formation and selective metabolism by cytochrome P450 enzymes .
Case Studies
A notable study investigated the effects of a related compound on breast and renal cancer cells. The results demonstrated that the compound induced mRNA expression of CYP1A1 and CYP1B1 in sensitive cell lines but not in resistant ones, highlighting a selective mechanism of action .
Another study focused on thiazole derivatives and their anticancer properties. It was found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against different cancer cell lines . This suggests that structural modifications can be critical for enhancing the biological activity of compounds like this compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups (like methyl or methoxy) at specific positions on the phenyl ring significantly enhances the anticancer activity of thiazole-containing compounds. For example:
| Compound | IC50 (µg/mL) | Activity Description |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Significant anticancer activity |
| Compound 10 | 1.98 ± 1.22 | Comparable potency to standard drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
